(1R,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral amine compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is known for its unique structural properties, which contribute to its reactivity and functionality in different chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indene derivative.
Hydrogenation: The indene derivative undergoes hydrogenation to form the corresponding dihydroindene.
Amination: The dihydroindene is then subjected to amination using appropriate amine sources under controlled conditions to introduce the amine group.
Resolution: The resulting racemic mixture is resolved to obtain the desired (1R,2S) enantiomer.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are often employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted amines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1R,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and cardiovascular systems.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its chiral nature.
Industrial Applications: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (1R,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-methylamino-1-phenyl-1-propanol hydrochloride: Another chiral amine with similar structural features.
(1R,2S)-1-phenyl-1-hydroxy-2-(N-methylamino)propane: Known for its use in medicinal chemistry.
(1R,2S)-2-isopropyl-5-methylcyclohexyl 4-aminobutyrate hydrochloride: Used in studies related to neurotransmission.
Uniqueness
(1R,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride is unique due to its specific structural configuration, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to form stable hydrochloride salts also enhances its utility in various applications.
Properties
CAS No. |
730980-53-7 |
---|---|
Molecular Formula |
C11H16ClN |
Molecular Weight |
197.7 |
Purity |
80 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.